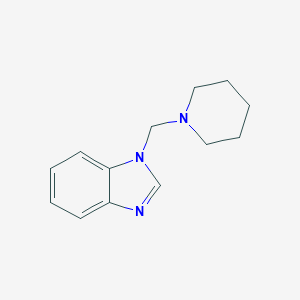

Benzimidazole, 1-(piperidinomethyl)-

Vue d'ensemble

Description

Benzimidazole derivatives with a piperidine moiety have been extensively studied due to their significant pharmacological properties. These compounds have been synthesized and evaluated for various biological activities, including antihistaminic, neuroleptic, antitumor, antibacterial, antinociceptive, anti-inflammatory, and antifungal activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by the introduction of the piperidine group. For instance, N-(4-piperidinyl)-1H-benzimidazol-2-amines were synthesized through cyclodesulfurization of thioureas, followed by alkylation, reductive amination, or oxirane ring-opening reactions . Other methods include the microwave-supported reaction of 2-(4-substituted-phenyl)-1H-benzimidazole with 2-(piperidine-1-yl)ethyl chloride , and the condensation of N1-methyl-2-chloro benzimidazole with 1-alkyl/aryl-4-(4'-aminophenyl) piperazines .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various spectroscopic techniques, including NMR, IR, mass spectrometry, and X-ray crystallography. For example, the crystal structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . Similarly, the structure of 1-benzyl-3-[2-(1-piperidinio)ethyl]benzimidazolium dichloride monohydrate was characterized, showing the benzimidazole ring connected to the piperidine ring by an ethylene group .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole, 1-(piperidinomethyl)- derivatives, is influenced by the presence of functional groups that can participate in various reactions. For example, the piperazine N4 atom in one of the compounds is protonated and forms a hydrogen bond with the fumarate anion . The presence of substituents on the benzimidazole and piperidine rings can significantly affect the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole, 1-(piperidinomethyl)- derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are crucial for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). Theoretical calculations of ADME properties have been used to support the potential of benzimidazole-piperidine derivatives as antinociceptive agents .

Case Studies and Biological Activities

Several studies have evaluated the biological activities of benzimidazole, 1-(piperidinomethyl)- derivatives. For instance, certain derivatives have shown potent antihistaminic activity in both in vitro and in vivo models . Neuroleptic activity was assessed using the climbing mice assay and inhibition of [3H]spiroperidol binding, with some compounds exhibiting significant potency . Antitumor activity was demonstrated against a range of cancer cell lines, with certain derivatives showing selective cytotoxic effects against human lung adenocarcinoma cells . Antibacterial activities were observed against both Gram-positive and Gram-negative bacteria, with some compounds inhibiting bacterial growth at low micromolar concentrations . Antinociceptive activities were assessed using hot-plate, paw-pressure, and formalin tests, with some derivatives showing centrally mediated antinociceptive effects . Anti-inflammatory and antibacterial potentials were evaluated in vitro, with some compounds exhibiting effective anti-inflammatory activity and moderate antibacterial activity against selected pathogens . Lastly, antifungal screening indicated moderate activity against fungal strains such as Trichophyton rubrum and Candida albicans .

Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

Benzimidazole, 1-(piperidinomethyl)- derivatives have been extensively studied for their antibacterial and antifungal properties. A series of 2-piperidin-4-yl-benzimidazoles demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria, especially enterococci, marking them as potential antibacterial agents (He et al., 2003). Similarly, benzimidazole, benzotriazole, and aminothiazole derivatives were synthesized and showed promising antifungal activity against Candida, Aspergillus, and dermatophyte species (Khabnadideh et al., 2012). Moreover, the synthesis of benzimidazole-piperidine derivatives further emphasized their significant antifungal potential, indicating their versatile applications in combating various fungal infections (Gadhave et al., 2012).

Anticancer Potential

The anticancer potential of benzimidazole, 1-(piperidinomethyl)- derivatives has been a subject of keen interest. Novel benzimidazole derivatives, especially those with piperidine modifications, have been synthesized and shown to exert cytotoxic, antiproliferative, and apoptotic effects on various cancer cell lines, such as A549 lung carcinoma and C6 glioma cells (Yurttaş et al., 2015). These findings align with other studies that indicate benzimidazole derivatives as potential antitumor agents, emphasizing the significance of the benzimidazole scaffold in medicinal chemistry and drug development (Tyagi et al., 2022).

Antinociceptive Activities

Benzimidazole, 1-(piperidinomethyl)- derivatives have also been investigated for their antinociceptive activities. A study synthesized a series of these derivatives and tested them in various antinociceptive assays. The results highlighted the potential of these compounds as central and peripheral antinociceptive agents, indicating their therapeutic relevance in pain management (Özkay et al., 2017).

Molecular Imaging Applications

The benzimidazole derivatives have been evaluated for their potential as imaging agents. Specifically, derivatives synthesized for targeting the NR2B subtype of NMDA receptors showed promising results in in vitro autoradiography experiments. Although further optimization is needed for in vivo imaging, these compounds could serve as useful scaffolds for developing probes specific to NMDA receptors, beneficial in neurological studies (Fuchigami et al., 2010).

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which include this compound, have a wide range of biological activities . They are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Mode of Action

Compounds with a piperidine moiety, like this one, are known to interact with their targets in various ways, leading to different biological effects . For instance, piperine, a compound with a piperidine moiety, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Biochemical Pathways

Piperidine derivatives are known to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that they may affect pathways related to cell proliferation and metastasis.

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Orientations Futures

The synthesis of benzimidazole has garnered the attention of medicinal chemists and biologists due to its remarkable medicinal and pharmacological properties . Multiple studies have demonstrated the bioactivities of benzimidazole and its derivatives as potential anticancer therapeutics . Therefore, the future direction in this field could involve the development of new benzimidazole derivatives with improved therapeutic potential .

Propriétés

IUPAC Name |

1-(piperidin-1-ylmethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-4-8-15(9-5-1)11-16-10-14-12-6-2-3-7-13(12)16/h2-3,6-7,10H,1,4-5,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNWKJHAANLIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CN2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172772 | |

| Record name | Benzimidazole, 1-(piperidinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzimidazole, 1-(piperidinomethyl)- | |

CAS RN |

19213-19-5 | |

| Record name | N-(Piperidinomethyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 1-(piperidinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PIPERIDIN-1-YLMETHYL-1H-BENZOIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(PIPERIDINOMETHYL)BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0Q8123PDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)